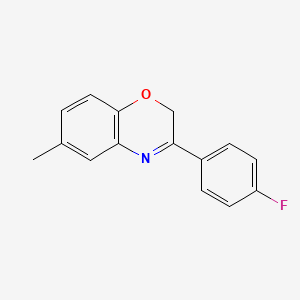

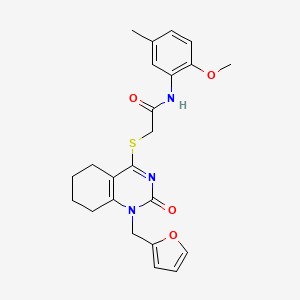

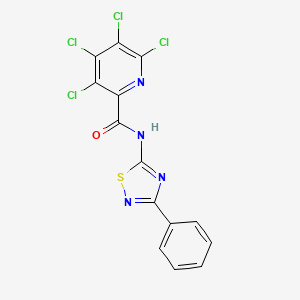

![molecular formula C18H17ClN4OS2 B2521136 4-butyl-1-((2-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189439-38-0](/img/structure/B2521136.png)

4-butyl-1-((2-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that likely belongs to the class of heterocyclic compounds . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic rings. Pyrimidine, a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions, is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the specific conditions and reagents used. For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .

Scientific Research Applications

Synthesis and Derivative Formation

Researchers have developed methods for synthesizing various derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine, focusing on the creation of new compounds with potential biological and chemical applications. For instance, methods involve heterocyclization, nucleophilic displacement, and cyclocondensation processes to prepare new derivatives that may exhibit unique properties (Davoodnia et al., 2008). These synthetic strategies are crucial for expanding the chemical space and exploring the functionality of these compounds.

Antimicrobial Activities

Some derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine have been investigated for their antimicrobial properties. Research has shown that certain compounds in this class can exhibit antimicrobial activity, highlighting their potential as leads for developing new antimicrobial agents. The evaluation of these activities involves screening against various microbial strains to identify compounds with significant inhibitory effects (Hossain et al., 2009).

Potential Therapeutic Applications

Further exploration into the bioactivity of these compounds has identified potential therapeutic applications. For example, some derivatives have been studied for their serotonin receptor antagonism, with findings indicating that specific modifications can enhance receptor binding affinity and functional activity. This suggests potential applications in treating disorders related to serotonin signaling (Ivachtchenko et al., 2010).

Anti-inflammatory Activity

The search for new anti-inflammatory compounds has also led to the investigation of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives. Some studies have identified compounds within this class that exhibit significant anti-inflammatory activity, suggesting their potential utility in developing new anti-inflammatory therapies. These findings are crucial for expanding the options available for treating inflammation-related conditions (Pan et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s likely that it interacts with its targets in a way that inhibits their function, leading to its antimycobacterial effects .

Biochemical Pathways

Given its antimycobacterial activity, it likely interferes with essential biochemical pathways in mycobacterium tuberculosis .

Result of Action

Given its antimycobacterial activity, it likely leads to the death or inhibition of mycobacterium tuberculosis cells .

properties

IUPAC Name |

8-butyl-12-[(2-chlorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-6-4-5-7-13(12)19/h4-8,10H,2-3,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNAPJBEBSBBSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

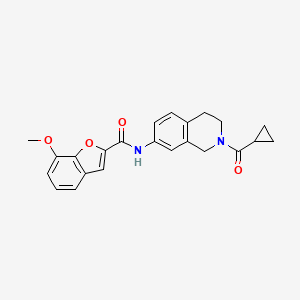

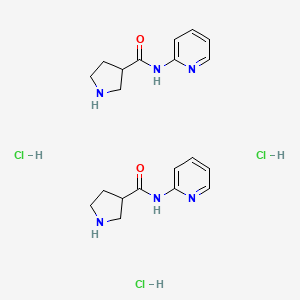

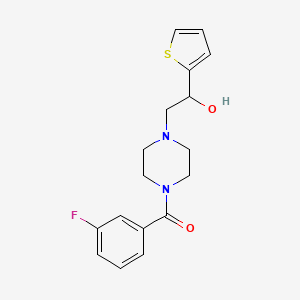

![2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile](/img/structure/B2521056.png)

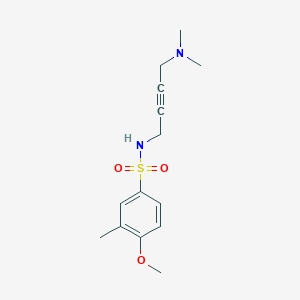

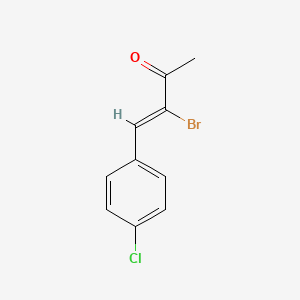

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)

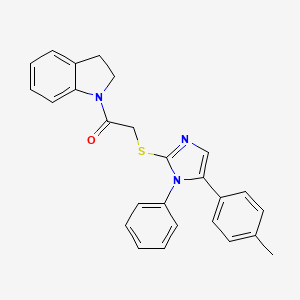

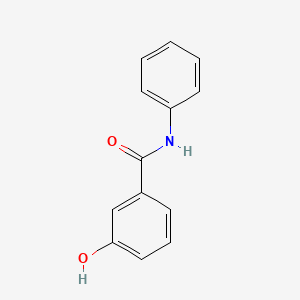

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)